Application: The growth of calcium metasilicate polymorphs from supercooled melts and glasses has been investigated.
Methods: Both isothermal heat treatments and a dynamic crystal-pulling technique were employed.
Results: The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals.
Application: Calcium and Magnesium Silicate Hydrates (C-S-H and M-S-H) are used in cementitious materials.
Methods: The formation and structural feature of CaO-MgO-SiO2-H2O is explained in detail.
Application: Calcium silicate is used as an anticaking agent in food preparation, including table salt.
Methods: It is added to the food during the preparation process to prevent clumping.
Results: It helps in maintaining the free-flowing nature of food products.
Application: Calcium silicate is used in road construction.
Methods: It is mixed with other materials to form a strong base for roads.
Results: It helps in improving the durability and strength of roads.
Application: Calcium silicate is used as a refractory material in industrial furnaces.
Methods: It is used to line the interior of furnaces to protect them from high temperatures.
Results: It helps in increasing the efficiency and lifespan of furnaces.
Application: Calcium silicate is used in the preparation of certain types of cosmetics.
Methods: It is added to cosmetics as a bulking agent.
Results: It helps in improving the texture and spreadability of cosmetics.
Application: Calcium silicate is commonly used as a safe alternative to asbestos for high-temperature insulation materials.
Methods: It is used to insulate high-temperature environments like industrial furnaces.
Results: It provides effective insulation, reducing energy consumption and improving safety.
Methods: Boards are installed or structures are coated with calcium silicate during construction.
Results: It provides fire-resistance, improving the safety of buildings.
Application: Calcium silicate can be used in the remediation of acid mine drainage.
Methods: It is used to neutralize the acidic components of the drainage.
Results: It helps in reducing the environmental impact of mining activities.
Application: Calcium silicate is used in agriculture to condition the soil and improve crop yields.
Methods: It is added to the soil to improve its physical properties and promote the growth of crops.
Results: It helps in improving soil health and increasing agricultural productivity.
Calcium metasilicate is an inorganic compound with the formula . It is a member of the calcium silicate family, which includes various silicates of calcium such as monocalcium silicate and dicalcium silicate. This compound is typically found as a white, free-flowing powder and is known for its stability and low solubility in water. Calcium metasilicate is primarily used in construction materials, ceramics, and as an additive in various industrial applications due to its excellent properties such as high strength and resistance to chemical attack .
In addition to this synthesis reaction, calcium metasilicate can react with acids to form soluble silicates and calcium salts. For example:
This compound also participates in hydration reactions, forming calcium silicate hydrate, which is crucial in cement chemistry .
Calcium metasilicate has been studied for its biological activity, particularly in relation to its potential applications in biomedicine. Its biocompatibility makes it a candidate for use in bone repair and regeneration. The compound can stimulate osteoblast activity, promoting bone formation. Additionally, its ability to release calcium ions can aid in maintaining the necessary ionic environment for cellular activities related to bone health .
The synthesis of calcium metasilicate can be achieved through several methods:
Calcium metasilicate has a wide range of applications across various industries:
Research on the interactions of calcium metasilicate with other compounds has shown that it can effectively react with heavy metals, precipitating them from solution. This property makes it valuable for environmental applications, particularly in remediation efforts where heavy metal contamination is a concern. Studies have demonstrated its effectiveness in capturing lead and cadmium ions from contaminated water sources .
Calcium metasilicate shares similarities with other calcium silicates but possesses unique characteristics that differentiate it from these compounds. Here’s a comparison with some related compounds:
Compound | Formula | Key Characteristics |
---|---|---|
Monocalcium Silicate | Used primarily in cement; reacts readily with water | |
Dicalcium Silicate | Major component of Portland cement; slower hydration | |
Tricalcium Silicate | Fast-setting properties; high early strength | |
Calcium Silicate Hydrate | Variable | Forms during hydration of cement; crucial for strength development |
Uniqueness of Calcium Metasilicate:
Calcium metasilicate is an inorganic compound with the chemical formula CaSiO₃, consisting of calcium (Ca²⁺), silicon (Si⁴⁺), and oxygen (O²⁻) ions arranged in a chain silicate structure. The silicon-oxygen framework forms infinite [SiO₃]²⁻ chains, where each SiO₄ tetrahedron shares two oxygen atoms with adjacent tetrahedra. This structure distinguishes it from other silicates, such as pyroxenes, which feature single-chain frameworks with two tetrahedra per repeat unit.
The IUPAC name for calcium metasilicate is calcium dioxido(oxo)silane, reflecting its coordination environment. Industrially, it is commonly referred to as wollastonite in its natural mineral form, though synthetic variants are also produced. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | CaSiO₃ |
Molecular Weight | 116.16 g/mol |
CAS Registry Number | 10101-39-0 (synthetic) |
13983-17-0 (wollastonite) | |
Crystal System | Triclinic (wollastonite) |
Synonymous terms include tabular spar, okenite, and pseudowollastonite (high-temperature polymorph).
Calcium metasilicate was first identified in 1818 by French mineralogist J. Léman, who named it wollastonite in honor of William Hyde Wollaston, an English chemist renowned for discovering palladium and rhodium. Wollaston’s contributions to mineralogy, including the invention of the reflecting goniometer, cemented his legacy in crystallography.
Early synthetic routes involved firing mixtures of calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) at high temperatures (>1300 K), a process still used industrially. The reaction is summarized as:
$$
\text{CaCO}3 + \text{SiO}2 \rightarrow \text{CaSiO}3 + \text{CO}2 \uparrow
$$
This method mimics the natural metamorphic processes that form wollastonite in carbonate-rich environments.
Wollastonite primarily forms in contact-metamorphosed limestones and skarns, where silica-rich fluids interact with calcite or dolomite at elevated temperatures (500–800°C). Key geological environments include:
Associated minerals include garnet, diopside, vesuvianite, and epidote, often forming fibrous or bladed crystal aggregates. Physical properties of wollastonite include:
Calcium metasilicate is one of several calcium silicates with distinct stoichiometries and applications:
Calcium metasilicate’s chain structure grants it unique mechanical properties, such as low thermal expansion and high modulus of elasticity, making it ideal for reinforcing polymers and ceramics. In contrast, dicalcium and tricalcium silicates are pivotal in hydraulic cements due to their reactivity with water.
Calcium metasilicate exhibits a density of 2.9 g/cm³ in its solid crystalline form [1] [2] [3]. This value represents the theoretical density of the pure compound and is consistent across multiple sources in the literature. The relatively high density reflects the close packing of calcium, silicon, and oxygen atoms in the crystal structure.
The bulk density of calcium metasilicate powder is significantly lower, ranging from 240-256 kg/m³, which corresponds to 0.24-0.26 g/cm³ [4]. This dramatic difference between the theoretical and bulk densities is attributed to the high porosity and low packing efficiency of the fine powder particles.
Porosity characteristics vary significantly depending on the synthesis method and processing conditions. Studies of calcium silicate-based materials show porosity values ranging from 25.02% to over 31% [5] [6]. Mesoporous calcium silicate (MACS) synthesized using template methods exhibits particularly high porosity with total pore volumes of 0.245 cm³/g [7]. The pore structure typically consists of both mesopores (2-50 nm) and macropores (>50 nm), with pore diameters predominantly in the 1-2.5 nm and 5-20 nm ranges for mesoporous materials [7].
Material Type | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Porosity (%) |
---|---|---|---|---|
Calcium Silicate (MTA-angelus) | 6.2 | 0.016 | 9.3 | 25.02 |
Calcium Silicate (Bioaggregate) | 5.5 | 0.014 | 11.9 | Not reported |
Calcium Silicate (Biodentine) | 4.0 | 0.008 | 13.5 | Not reported |
Mesoporous Calcium Silicate (MACS) | > 68 | 0.245 | 1-2.5 and 5-20 | High |
The specific surface area of calcium metasilicate varies considerably based on the synthesis method and particle size. Commercial calcium silicate powders typically exhibit specific surface areas ranging from 3.2 to 6.2 m²/g [5] [6]. However, specially prepared mesoporous calcium silicate can achieve significantly higher values, with specific surface areas exceeding 68 m²/g [7].
Sol-gel derived calcium silicate particles demonstrate enhanced surface area properties, with some formulations achieving specific surface areas up to 15.14 m²/g [8]. The surface area is directly correlated with particle size, with smaller particles providing larger surface areas. Natural wollastonite (the mineral form of calcium metasilicate) exhibits intermediate surface area values of approximately 57.53 m²/g [9].
The surface area characteristics are influenced by several factors:
Calcium metasilicate exhibits a wide range of particle sizes depending on the source and processing method. Commercial calcium silicate typically has an ultimate particle size of 0.02 to 0.07 μm [4], representing extremely fine particles with narrow size distribution.
Synthetic calcium silicate-based materials show broader particle size distributions:
Mechanochemically synthesized nano-calcium silicate achieves exceptionally small particle sizes, with average particle sizes around 21 nm after ball milling, which can be reduced to approximately 13 nm with extended processing [11].
Material Type | Mean Particle Size (μm) | Size Range (μm) | Particles < 10 μm (%) |
---|---|---|---|
Commercial Calcium Silicate | 0.02-0.07 | 0.02-0.07 | > 95 |
ProRoot MTA | 12.31 | 1.783-73.99 | 35.69 |
Ortho MTA | 11.59 | 1.06-124.4 | 40.36 |
Retro MTA | 14.72 | 2.521-209.3 | 20.10 |
EZ-Seal | 2.696 | 0.187-31.11 | 92.3 |
Nano Calcium Silicate | 0.021 | 13-21 | 100 |
Calcium metasilicate demonstrates strong hydrophilic characteristics, capable of absorbing up to 2.5 times its weight in water [12] [13]. This exceptional water absorption capacity is attributed to the compound's porous structure and the presence of surface hydroxyl groups that interact favorably with water molecules.
The hydrophilic behavior is manifested through several mechanisms:
Water absorption studies show that calcium silicate hydrates (C-S-H) exhibit multilayer adsorption of water molecules on both external and internal surfaces [14]. The water distribution in calcium silicate systems includes:
The hydrophilic properties are enhanced by:
Hydration behavior studies indicate that calcium silicate-based materials maintain their ability to flow freely even after absorbing significant amounts of water [12]. This property is particularly important in applications where the material must remain workable while maintaining its hydrophilic characteristics.
Calcium metasilicate exhibits chemically stable behavior under normal environmental conditions [15]. The compound demonstrates minimal reactivity with atmospheric gases, moisture, and most organic solvents, making it suitable for long-term storage and use in various applications.
Reactivity with acids represents the most significant chemical behavior of calcium metasilicate. The compound shows slight solubility in hydrochloric acid and forms gel-like structures when treated with mineral acids [4] [12]. This acid-gel formation is attributed to the disruption of the silicate network and the release of silicic acid components that subsequently polymerize.
The reaction mechanism with acids involves:
Thermal decomposition occurs at temperatures above 1540°C, corresponding to the melting point of the compound [1] [12]. At these elevated temperatures, calcium metasilicate may undergo incongruent melting or thermal dissociation depending on the atmospheric conditions and heating rate.
Hydrolysis behavior under normal conditions is minimal [16]. However, at elevated pH values (>12), calcium metasilicate can undergo slow hydrolysis with the formation of calcium silicate hydrate (C-S-H) phases and calcium hydroxide [16]. This process is particularly relevant in cementitious systems where calcium metasilicate acts as a supplementary cementitious material.
Calcium metasilicate demonstrates limited solubility in most common solvents. The solubility in water is extremely low, with values of 0.095 g/L at room temperature [15]. This low aqueous solubility is attributed to the strong ionic-covalent bonding in the crystal structure and the high lattice energy of the compound.
Solubility characteristics in different media:
The dissolution mechanism in aqueous solutions involves:
Temperature effects on solubility show that increased temperature generally enhances dissolution rates but does not significantly increase the equilibrium solubility due to the thermodynamic stability of the compound.
pH-dependent solubility behavior demonstrates that calcium metasilicate shows increased solubility at both extremely low pH (<2) and high pH (>12) conditions [16]. At low pH, acid dissolution occurs with protonation of silicate groups, while at high pH, alkaline hydrolysis leads to the formation of soluble silicate species.
Calcium metasilicate exhibits weak alkaline properties when in contact with water, resulting in pH values above 7 [6] [17]. This alkaline behavior is attributed to the release of calcium ions and the formation of calcium hydroxide through slow hydrolysis reactions.
pH evolution in aqueous systems shows:
Acid-base reactions demonstrate that calcium metasilicate can act as a weak base in aqueous solutions. The compound neutralizes acids through:
Alkalinizing activity studies of calcium silicate-based materials show marked alkalinizing effects within the first 3 hours of contact with water, with pH values reaching 11.3-11.5 [6]. This alkalinizing activity continues for extended periods (up to 28 days) but shows gradual decline over time.
Time Period | pH Range | Alkalinizing Activity |
---|---|---|
3 hours | 11.3-11.5 | High |
1 day | 11.3-11.5 | High |
3 days | 11.0-11.2 | Moderate |
7 days | 11.1-11.2 | Moderate |
14 days | 9.1-10.3 | Declining |
28 days | 9.0-9.6 | Low |
Buffering mechanisms involve:
The acid-base properties are influenced by:
Calcium metasilicate exhibits a melting point of 1540°C under standard atmospheric conditions [1] [12] [3]. This high melting point reflects the strong ionic-covalent bonding within the crystal structure and the significant lattice energy required to disrupt the three-dimensional silicate network.
Polymorphic transitions occur at various temperatures below the melting point. The most significant transition involves the conversion from β-wollastonite to α-wollastonite (pseudowollastonite) at approximately 1150°C [18]. Additional polymorphic transitions include:
Phase transition characteristics:
Crystallization behavior from supercooled melts shows that different polymorphs crystallize through dendritic or spherulitic mechanisms depending on the prevailing temperature and pressure conditions [20]. The activation energies for crystal growth are:
Calcium metasilicate demonstrates excellent thermal stability over a wide temperature range from ambient conditions up to 1540°C [21]. The compound maintains its crystalline structure and chemical composition throughout this temperature range without significant decomposition.
Thermal stability characteristics:
Thermogravimetric analysis of calcium silicate hydrates shows mass loss in distinct temperature intervals [22]:
High-temperature behavior studies using in situ transmission electron microscopy reveal that calcium silicate hydrates undergo structural changes at elevated temperatures [23] [24]:
Calcium metasilicate exhibits a thermal expansion coefficient of 6.5 × 10⁻⁶/°C [25] [26]. This relatively low thermal expansion coefficient indicates good dimensional stability with temperature changes, making the material suitable for applications requiring minimal thermal deformation.
Thermal expansion behavior is influenced by several factors:
Comparative thermal expansion coefficients:
Thermal expansion mechanisms involve:
Calcium silicate hydrate systems show anomalous thermal expansion behavior with sudden increases in thermal expansion coefficient when the Ca/Si ratio exceeds 1.5 [27] [28]. This behavior is attributed to:
Irritant;Health Hazard